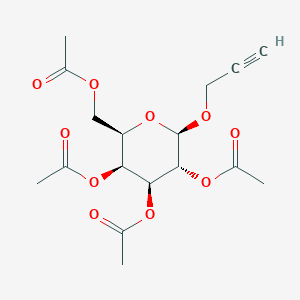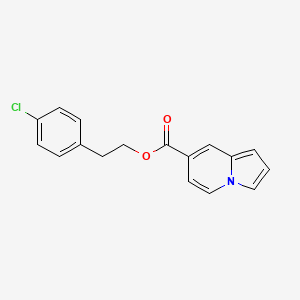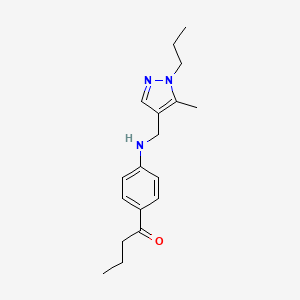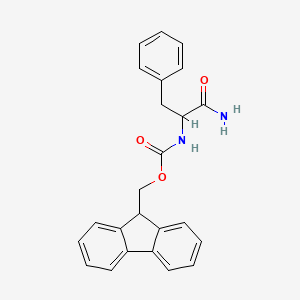
Propargyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propargyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside is a chemical compound that belongs to the class of acetylated sugars. It is a derivative of beta-D-galactopyranoside, where the hydroxyl groups at positions 2, 3, 4, and 6 are acetylated, and the anomeric hydroxyl group is substituted with a propargyl group. This compound is of significant interest in carbohydrate chemistry and has various applications in synthetic organic chemistry and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propargyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside typically involves the reaction of 1,2,3,4,6-penta-O-acetyl-beta-D-galactopyranose with propargyl alcohol in the presence of a catalyst such as boron trifluoride etherate . The reaction is carried out under anhydrous conditions, and the progress is monitored using thin-layer chromatography (TLC). The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for propargyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Propargyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The propargyl group can be reduced to form saturated derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Acidic or basic conditions can facilitate the substitution of acetyl groups with other functional groups.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various functionalized sugar derivatives.
Aplicaciones Científicas De Investigación
Propargyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside is used in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex carbohydrate derivatives and glycoconjugates.
Biology: It is used to study glycosylation mechanisms and the role of carbohydrates in biological systems.
Industry: It is used in the synthesis of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of propargyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside involves its role as a sugar substrate analog. It participates in glycosylation reactions, where it mimics natural sugar substrates and interacts with glycosyltransferases and other enzymes involved in carbohydrate metabolism. This interaction can modulate the activity of these enzymes and affect various biological processes, including cell signaling and immune response.
Comparación Con Compuestos Similares
Similar Compounds
- Propargyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
- Propargyl 2,3,4,6-tetra-O-acetyl-beta-D-mannopyranoside
Uniqueness
Propargyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside is unique due to its specific configuration and functional groups, which confer distinct reactivity and biological activity. Compared to its glucopyranoside and mannopyranoside analogs, it may exhibit different glycosylation patterns and interactions with biological targets .
Propiedades
Fórmula molecular |
C17H22O10 |
|---|---|
Peso molecular |
386.3 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-ynoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H22O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h1,13-17H,7-8H2,2-5H3/t13-,14+,15+,16-,17-/m1/s1 |
Clave InChI |
HKGFUJKLPCRVFW-DRRXZNNHSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(R)-5-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11829599.png)
![6-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11829607.png)

![6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11829621.png)
![(E)-tert-butyl (4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate](/img/structure/B11829637.png)
